molecular formula C12H14N2O3 B5978899 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one

Cat. No. B5978899
M. Wt: 234.25 g/mol
InChI Key: ZXCKNICQMNPGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound 20-1724 increases the intracellular levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes such as inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activation of immune cells such as T cells, B cells, and macrophages. In addition, this compound 20-1724 has bronchodilatory effects by relaxing smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD.

Advantages and Limitations for Lab Experiments

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4 and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the research on 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724. One potential area of investigation is its use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases such as IBD. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound 20-1724 in humans.

Synthesis Methods

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 can be synthesized through a multistep process starting from 2-amino-5-methoxybenzoic acid. The first step involves the protection of the amino group with tert-butoxycarbonyl (BOC) to yield BOC-2-amino-5-methoxybenzoic acid. The BOC group is then removed by treatment with trifluoroacetic acid (TFA) to obtain 2-amino-5-methoxybenzoic acid. The next step involves the reaction of 2-amino-5-methoxybenzoic acid with isopropyl chloroformate to yield the corresponding isopropyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzonitrile in the presence of sodium hydride to yield the desired product, this compound 20-1724.

Scientific Research Applications

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. In addition, this compound 20-1724 has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-(1-hydroxypropan-2-yl)-5-methoxyquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(6-15)14-7-13-9-4-3-5-10(17-2)11(9)12(14)16/h3-5,7-8,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKNICQMNPGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC2=C(C1=O)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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